![molecular formula C17H19ClN4O5 B13482285 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its functionalized structure, which allows it to be used in the development of protein degrader building blocks .
准备方法
The synthesis of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride involves several steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures . Industrial production methods focus on optimizing these reactions for higher yields and purity .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new compounds.
Substitution: The presence of amine groups allows for substitution reactions, particularly with carboxyl linkers via peptide coupling reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Major products formed from these reactions are often derivatives with modified functional groups, enhancing their applicability in various fields .
科学研究应用
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for developing protein degrader libraries.
Biology: Functionalized as a Cereblon ligand, it plays a role in targeted protein degradation.
Medicine: Potentially useful in developing therapeutic agents for diseases related to abnormal TNF-α levels.
Industry: Employed in the synthesis of complex organic molecules for various industrial applications.
作用机制
The exact mechanism of action of this compound is not fully elucidated. it is known to inhibit TNF-alpha production, enhance the activity of T cells and natural killer (NK) cells, and enhance antibody-dependent cellular cytotoxicity (ADCC) . These actions are mediated through its interaction with
属性
分子式 |
C17H19ClN4O5 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C17H18N4O5.ClH/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24;/h1,3-4,11H,2,5-8,18H2,(H,19,22)(H,20,23,24);1H |
InChI 键 |
HXAJIOPERBQLFU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


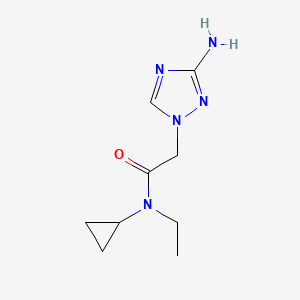
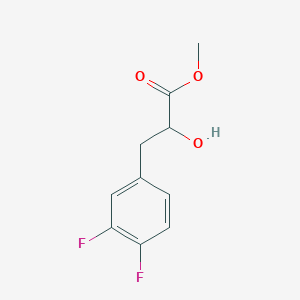
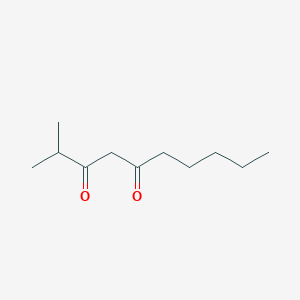
![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)
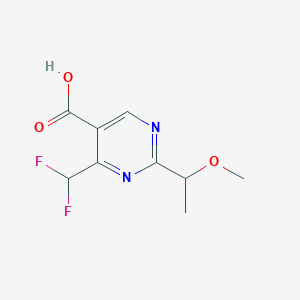
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
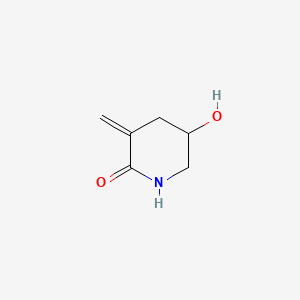
![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
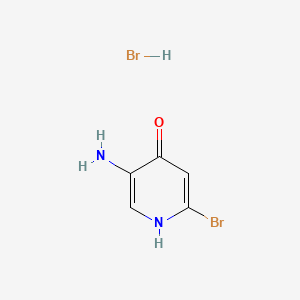

![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)
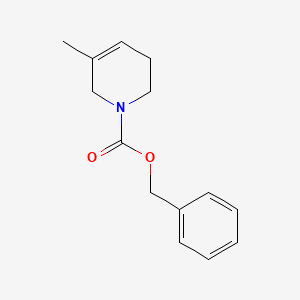

![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
